molecular formula C10H8BrNOS B1529309 (4-(4-Bromophenyl)thiazol-2-yl)methanol CAS No. 1268073-94-4

(4-(4-Bromophenyl)thiazol-2-yl)methanol

Cat. No.: B1529309
CAS No.: 1268073-94-4
M. Wt: 270.15 g/mol
InChI Key: NEHGYBBGTQDQQW-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C10H8BrNOS and a molecular weight of 270.15 g/mol It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a bromophenyl group and a hydroxymethyl group

Preparation Methods

The synthesis of (4-(4-Bromophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-(4-Bromophenyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(4-(4-Bromophenyl)thiazol-2-yl)methanol can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

[4-(4-bromophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHGYBBGTQDQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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